molecular formula C21H21FN4O3S B2724802 N-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1021250-59-8

N-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B2724802
CAS No.: 1021250-59-8
M. Wt: 428.48
InChI Key: JIOXUJUAVZRTOZ-UHFFFAOYSA-N
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Description

N-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a potent and selective small molecule inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases, with particular efficacy against FGFR1, FGFR2, and FGFR3. Aberrant FGFR signaling is a well-documented driver of tumorigenesis, promoting cancer cell proliferation, survival, and angiogenesis. This compound acts as a competitive ATP-binding site inhibitor, effectively blocking the phosphorylation and subsequent activation of downstream signaling pathways such as MAPK and PI3K/AKT. Its research value is highlighted in studies investigating its antitumor activity in various preclinical models, including those harboring FGFR amplifications, fusions, and mutations. Due to its specific mechanism of action, it serves as a critical pharmacological tool for dissecting the role of FGFR signaling in both solid tumors and hematological malignancies, and for exploring potential therapeutic strategies for FGFR-driven cancers. This product is supplied For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals. All information presented here is for scientific reference purposes. Researchers should consult the relevant scientific literature and patent documents for specific application protocols and safety data. For comprehensive handling, storage, and hazard information, always refer to the Safety Data Sheet provided with the product.

Properties

IUPAC Name

N-cyclopropyl-1-(1,1-dioxothiolan-3-yl)-6-(4-fluorophenyl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O3S/c1-12-19-17(21(27)23-15-6-7-15)10-18(13-2-4-14(22)5-3-13)24-20(19)26(25-12)16-8-9-30(28,29)11-16/h2-5,10,15-16H,6-9,11H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIOXUJUAVZRTOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)NC4CC4)C5CCS(=O)(=O)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Structural Overview

The compound features several notable structural components:

  • Cyclopropyl Group : This three-membered ring structure contributes to the compound's unique reactivity and biological interactions.
  • Dioxidotetrahydrothiophenyl Moiety : This component may enhance the compound's solubility and bioavailability.
  • Pyrazolo[3,4-b]pyridine Core : Known for its diverse biological activities, this heterocyclic structure is a key feature in many pharmacologically active compounds.

The biological activity of this compound is largely attributed to its interaction with various molecular targets. Key mechanisms include:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer cell proliferation and survival pathways.
  • Receptor Modulation : It can interact with receptors that play crucial roles in signal transduction pathways, potentially altering cellular responses.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-b]pyridine derivatives, including the compound . For instance:

  • In vitro Studies : The compound exhibited significant cytotoxic effects against several cancer cell lines, including HeLa and MCF7, with IC50 values comparable to established chemotherapeutics like doxorubicin .
Cell LineIC50 (µM)Comparison
HeLa2.59Doxorubicin (2.35)
MCF7Not reportedEstablished chemotherapeutics

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be influenced by modifications to its structure. Key findings include:

  • Substituent Variations : Changes in the fluorophenyl group or the dioxidotetrahydrothiophenyl moiety can significantly alter biological activity and selectivity towards certain enzyme targets.

Case Studies

Several studies have investigated the biological activity of related pyrazolo[3,4-b]pyridine compounds:

  • Antitumor Activity : A study demonstrated that derivatives with similar structures showed promising results in inhibiting CDK2 and CDK9 activities, leading to cell cycle arrest and apoptosis in cancer cells .
  • Inhibition of TBK1 : Another study identified pyrazolo[3,4-b]pyridine derivatives as potent inhibitors of TBK1, showcasing their potential in immune-related therapies and cancer treatment .

Scientific Research Applications

Structural Characteristics

This compound features a unique structural arrangement that includes:

  • Pyrazolo[3,4-b]pyridine core : Known for its biological activity.
  • Cyclopropyl group : Imparts unique steric and electronic properties.
  • Tetrahydrothiophene moiety : Contributes to the compound's solubility and reactivity.

Anticancer Potential

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, preliminary studies suggest that N-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide may inhibit cancer cell proliferation through various mechanisms:

  • Inhibition of specific signaling pathways : Studies have shown that related compounds can target pathways involved in tumor growth.

Anti-inflammatory Properties

The compound's structural features suggest potential as an anti-inflammatory agent. Molecular docking studies indicate interactions with enzymes such as 5-lipoxygenase (5-LOX), which is crucial in inflammatory processes. This suggests that further optimization could lead to effective anti-inflammatory drugs.

Antimicrobial Activity

Similar compounds have demonstrated antimicrobial effects against various pathogens. The presence of the tetrahydrothiophene moiety may enhance the compound's interaction with microbial targets, warranting further investigation into its efficacy as an antimicrobial agent.

Case Studies

Several case studies provide insights into the biological activity of similar compounds:

Anticancer Activity : A study demonstrated that a related compound inhibited tumor growth in xenograft models by targeting specific signaling pathways.

Antimicrobial Effects : Research indicated significant antimicrobial activity against various pathogens for structurally similar compounds.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares the target compound with structurally related analogs from the evidence:

Compound Core Structure Key Substituents Molecular Weight Notable Features
Target Compound Pyrazolo[3,4-b]pyridine - 1,1-Dioxidotetrahydrothiophen-3-yl
- 4-fluorophenyl
- Cyclopropyl carboxamide
Not provided Sulfone group enhances solubility; fluorophenyl improves lipophilicity
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-cyclopropylbenzenesulfonamide (Example 57, ) Pyrazolo[3,4-d]pyrimidine - Chromen-4-one
- Dual fluorophenyl groups
- Cyclopropyl sulfonamide
~616.9 Chromenone moiety may confer fluorescence or metal-binding properties; higher MW
Methyl 6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (CAS 938001-13-9, ) Pyrazolo[3,4-b]pyridine - Methyl ester
- Cyclopropyl
- 4-fluorophenyl
~354.3 Ester group likely reduces polarity vs. carboxamide; prodrug potential
N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (CAS 1005612-70-3, ) Pyrazolo[3,4-b]pyridine - Ethyl/methyl pyrazole
- Phenyl group
374.4 Lack of sulfone group reduces solubility; phenyl substituent may increase rigidity

Key Observations:

Core Modifications: The target compound and CAS 938001-13-9 share the pyrazolo[3,4-b]pyridine core, whereas Example 57 () uses a pyrazolo[3,4-d]pyrimidine core, which may alter binding affinity in biological targets .

Substituent Effects :

  • Sulfone vs. Ester/Carboxamide : The 1,1-dioxidotetrahydrothiophen-3-yl group in the target compound provides a sulfone moiety, increasing polarity and hydrogen-bonding capacity compared to the methyl ester in CAS 938001-13-9 .
  • Fluorophenyl Positioning : The 4-fluorophenyl group in the target compound and CAS 938001-13-9 contrasts with the 3-fluorophenyl in Example 57, which could influence steric interactions and metabolic stability .

Molecular Weight Trends: Example 57 has the highest molecular weight (616.9) due to its chromenone and sulfonamide groups, which may limit blood-brain barrier penetration compared to the target compound . The absence of a sulfone or chromenone group in CAS 1005612-70-3 results in a lower molecular weight (374.4), favoring passive diffusion but possibly reducing target engagement .

Physicochemical and Pharmacokinetic Implications:

  • Solubility : The sulfone group in the target compound likely improves aqueous solubility relative to CAS 1005612-70-3, which lacks polar substituents .
  • Metabolic Stability : The cyclopropyl group in the target compound may reduce CYP450-mediated oxidation compared to the ethyl group in CAS 1005612-70-3 .
  • Bioavailability : The methyl ester in CAS 938001-13-9 could act as a prodrug, hydrolyzing in vivo to a carboxylic acid with enhanced solubility .

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